molecular formula C18H20N4O4 B3833455 4-[(4-methoxyphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide

4-[(4-methoxyphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide

Cat. No. B3833455
M. Wt: 356.4 g/mol
InChI Key: ICSJCVDFKFGBOP-DEDYPNTBSA-N
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Description

The compound “4-[(4-methoxyphenyl)amino]-N’-(3-nitrobenzylidene)butanohydrazide” is an organic compound. It contains a methoxyphenyl group, a nitrobenzylidene group, and a butanohydrazide group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The methoxyphenyl and nitrobenzylidene groups are both aromatic and could participate in pi stacking interactions. The butanohydrazide group could form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. These groups could direct electrophilic aromatic substitution reactions to specific positions on the benzene rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro group and the potential for hydrogen bonding could make the compound somewhat soluble in polar solvents .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields like medicinal chemistry, depending on its biological activity .

properties

IUPAC Name

4-(4-methoxyanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-26-17-9-7-15(8-10-17)19-11-3-6-18(23)21-20-13-14-4-2-5-16(12-14)22(24)25/h2,4-5,7-10,12-13,19H,3,6,11H2,1H3,(H,21,23)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSJCVDFKFGBOP-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-methoxyphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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